

Spectroscopic Characterization of 1-Chloro-7-methoxyisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-7-methoxyisoquinoline

Cat. No.: B1592830

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This guide provides an in-depth analysis of the spectroscopic data for **1-Chloro-7-methoxyisoquinoline** (CAS No: 53533-54-3), a key intermediate in medicinal chemistry and organic synthesis. The structural confirmation of this molecule relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a detailed interpretation of the available and expected spectroscopic data, grounded in established chemical principles, to support researchers in the synthesis and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the chloro, methoxy, and imine functionalities within the isoquinoline scaffold gives rise to a distinct spectroscopic fingerprint. Understanding the electronic influence of these groups is paramount for accurate spectral interpretation. The chlorine atom at the C-1 position acts as an electron-withdrawing group, primarily through induction, deshielding adjacent nuclei. Conversely, the methoxy group at C-7 is a strong electron-donating group through resonance, increasing electron density at ortho and para positions. This interplay governs the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR, and the fragmentation patterns in MS.

- Chemical Structure of **1-Chloro-7-methoxyisoquinoline**
 - Molecular Formula: C₁₀H₈ClNO
 - Molecular Weight: 193.63 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in **1-Chloro-7-methoxyisoquinoline**. The analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each signal to a specific nucleus within the molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. Experimental data for **1-Chloro-7-methoxyisoquinoline** has been reported in the literature, confirming the structure.

Table 1: ¹H NMR Spectroscopic Data for **1-Chloro-7-methoxyisoquinoline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
8.05	d	1H	9.0	H-5
7.84	d	1H	5.7	H-3
7.41	d	1H	5.7	H-4
7.37	d	1H	2.5	H-8
7.23	dd	1H	9.0, 2.5	H-6
3.96	s	3H	-	-OCH ₃

Data obtained from CDCl₃ as solvent.

Interpretation of the ¹H NMR Spectrum:

- Aromatic Region (7.0-8.1 ppm):
 - The proton at the H-5 position appears as the most downfield aromatic signal (δ 8.05) due to its peri-relationship with the nitrogen atom and the anisotropic effect of the fused ring

system. It appears as a doublet with a large coupling constant ($J = 9.0$ Hz), indicative of ortho-coupling with H-6.

- The H-3 and H-4 protons of the pyridine ring appear as a pair of doublets at δ 7.84 and δ 7.41, respectively. Their mutual coupling ($J = 5.7$ Hz) confirms their adjacent relationship. The downfield shift of H-3 is attributed to its proximity to the electronegative nitrogen atom.
- The H-8 proton resonates as a doublet at δ 7.37 with a small coupling constant ($J = 2.5$ Hz), which is characteristic of meta-coupling with H-6.
- The H-6 proton appears as a doublet of doublets at δ 7.23, arising from ortho-coupling to H-5 ($J = 9.0$ Hz) and meta-coupling to H-8 ($J = 2.5$ Hz).

- Aliphatic Region (3.9-4.0 ppm):
 - A sharp singlet integrating to three protons is observed at δ 3.96, which is the characteristic chemical shift for the methoxy (-OCH₃) group protons. The singlet multiplicity indicates no coupling to adjacent protons.

¹³C NMR Spectroscopy Analysis

While direct experimental ¹³C NMR data for this specific compound is not readily available in peer-reviewed literature, the chemical shifts can be reliably predicted based on established substituent effects on the isoquinoline core.

Table 2: Expected ¹³C NMR Spectroscopic Data for **1-Chloro-7-methoxyisoquinoline**

Chemical Shift (δ , ppm)	Assignment	Rationale
~161.0	C-7	Carbon directly attached to the electron-donating $-\text{OCH}_3$ group.
~151.5	C-1	Carbon attached to both chlorine and adjacent to nitrogen, strongly deshielded.
~143.0	C-3	Deshielded by the adjacent nitrogen atom.
~137.0	C-8a	Quaternary carbon at the ring junction.
~128.5	C-5	Aromatic CH carbon.
~122.0	C-4a	Quaternary carbon at the ring junction.
~121.0	C-4	Aromatic CH carbon.
~120.0	C-6	Shielded by the ortho $-\text{OCH}_3$ group.
~105.0	C-8	Shielded by the para $-\text{OCH}_3$ group.
~55.8	$-\text{OCH}_3$	Typical chemical shift for a methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for **1-Chloro-7-methoxyisoquinoline**

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
2950-2850	C-H Stretch	-OCH ₃ group
1620-1580	C=N Stretch	Imine in isoquinoline ring
1570-1450	C=C Stretch	Aromatic ring skeletal vibrations
1250-1200	C-O Stretch	Aryl-alkyl ether (asymmetric)
1050-1000	C-O Stretch	Aryl-alkyl ether (symmetric)
850-750	C-Cl Stretch	Aryl chloride

Interpretation of the Expected IR Spectrum: The spectrum is expected to be dominated by peaks corresponding to the aromatic system. The C=N and C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ region. The presence of the methoxy group will be confirmed by strong C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, as well as C-H stretching just below 3000 cm⁻¹. The C-Cl stretch is expected in the lower frequency region of the fingerprint area.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for **1-Chloro-7-methoxyisoquinoline**

m/z Value	Ion	Significance
193/195	$[M]^+$	Molecular ion peak. The ~3:1 ratio of the M and M+2 peaks is characteristic of the presence of a single chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopes).
178/180	$[M-\text{CH}_3]^+$	Loss of a methyl radical from the methoxy group.
158	$[M-\text{Cl}]^+$	Loss of a chlorine radical.
130	$[M-\text{Cl}-\text{CO}]^+$	Subsequent loss of carbon monoxide from the $[M-\text{Cl}]^+$ fragment.

Interpretation of the Expected Mass Spectrum: The key feature will be the molecular ion peak cluster at m/z 193 and 195, with relative intensities of approximately 3:1, confirming the molecular formula and the presence of one chlorine atom. Common fragmentation pathways for isoquinolines include the loss of small radicals and neutral molecules. The loss of a methyl radical (15 Da) from the methoxy group is a highly probable initial fragmentation. Subsequent loss of a chlorine radical (35/37 Da) or carbon monoxide (28 Da) would lead to other significant fragment ions.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectrum Acquisition

- Sample Preparation: Dissolve 5-10 mg of **1-Chloro-7-methoxyisoquinoline** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Parameters:
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Acquire 16-32 scans with a relaxation delay of 2-5 seconds.
- ^{13}C NMR Parameters:
 - Acquire spectra with proton decoupling.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FTIR-ATR Spectrum Acquisition

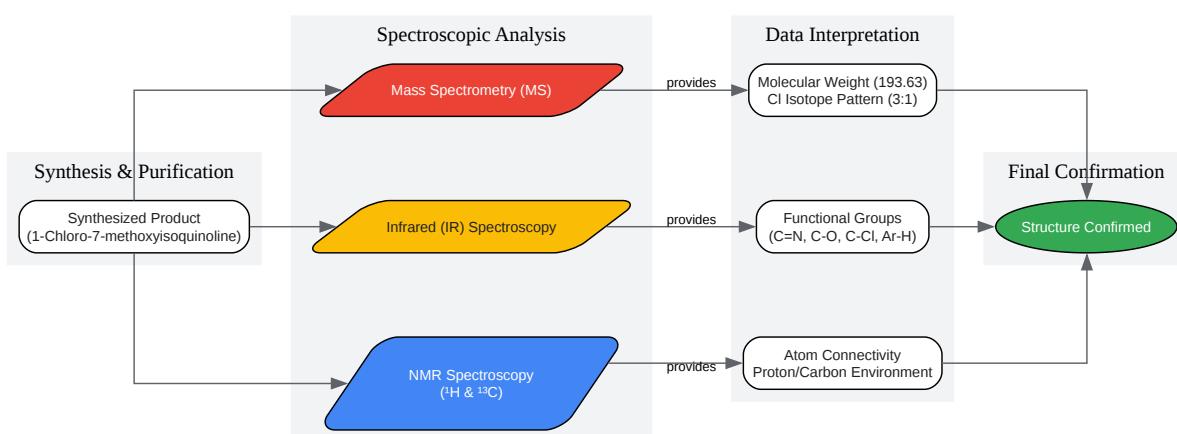
- Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid **1-Chloro-7-methoxyisoquinoline** sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$, co-adding 16-32 scans for a good quality spectrum.
- Data Processing: The final spectrum is typically presented in terms of percent transmittance.

Protocol 3: Mass Spectrum Acquisition (Electron Ionization)

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or directly using a solid probe.
- Ionization: Utilize a standard electron ionization (EI) energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.

Integrated Spectroscopic Workflow

The confirmation of the structure of **1-Chloro-7-methoxyisoquinoline** is a logical, multi-step process. The following diagram illustrates the workflow, demonstrating how each spectroscopic technique provides complementary information leading to a final, validated structural assignment.



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Caption: Workflow for the structural confirmation of **1-Chloro-7-methoxyisoquinoline**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Chloro-7-methoxyisoquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592830#spectroscopic-data-for-1-chloro-7-methoxyisoquinoline-nmr-ir-ms>

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